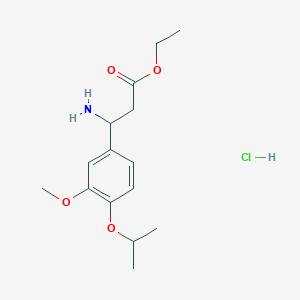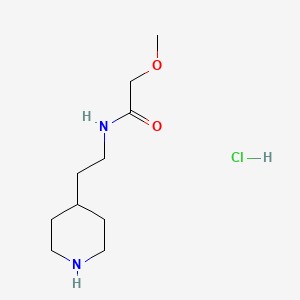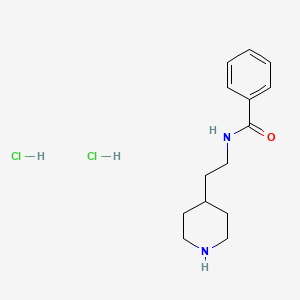
Boc-beta-cyclopenten-1-yl-DL-alanine
Descripción general
Descripción
Boc-beta-cyclopenten-1-yl-DL-alanine, or Boc-β-CPA, is a cyclic peptide amino acid (CPAA) that has been used in various scientific research applications, including peptide synthesis and drug discovery. It is a unique amino acid derivative that is not found naturally in proteins and has several advantages over other CPAA derivatives.
Aplicaciones Científicas De Investigación
Boc-β-CPA has been used in various scientific research applications, including peptide synthesis, drug discovery, and protein engineering. It has been used to study the structure and function of proteins, as well as to develop new peptide-based drugs. In addition, it has been used to create novel peptide-based inhibitors of enzymes and to study protein-protein interactions.
Mecanismo De Acción
Boc-β-CPA acts as a peptide bond surrogate, allowing for the formation of cyclic peptides. It has been shown to increase the stability of cyclic peptides, which can lead to increased bioavailability and improved pharmacokinetics. In addition, Boc-β-CPA can be used to create peptide-based inhibitors of enzymes by blocking the active sites of enzymes.
Biochemical and Physiological Effects
Boc-β-CPA has been shown to have several biochemical and physiological effects. It has been found to increase the stability of cyclic peptides and to enhance the bioavailability of peptide drugs. In addition, it has been shown to increase the solubility of peptides in aqueous solutions. Furthermore, Boc-β-CPA has been shown to increase the activity of enzymes, which can lead to improved drug efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-β-CPA has several advantages for lab experiments. It is relatively easy to synthesize, and it can be incorporated into peptide sequences in a single step. In addition, it has been found to increase the stability of cyclic peptides and to enhance the bioavailability of peptide drugs. However, there are some limitations to using Boc-β-CPA in lab experiments. It is not found naturally in proteins, so it may not be suitable for certain applications. In addition, it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for Boc-β-CPA. It could be used to develop novel peptide-based inhibitors of enzymes, to study protein-protein interactions, and to create novel peptide-based drugs. In addition, it could be used to improve the solubility of peptides in aqueous solutions, to increase the activity of enzymes, and to study the structure and function of proteins. Finally, Boc-β-CPA could be used to create novel cyclic peptides with improved pharmacokinetics and bioavailability.
Propiedades
IUPAC Name |
3-(cyclopenten-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h6,10H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAZNVBLRNCMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-beta-cyclopenten-1-yl-DL-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)

![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)



![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)


![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)
![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)
